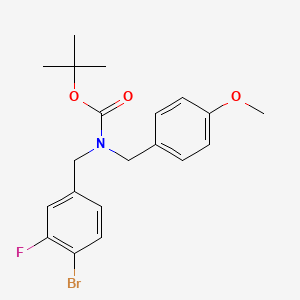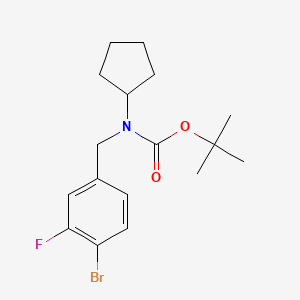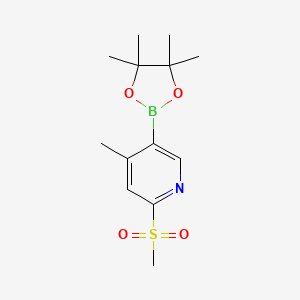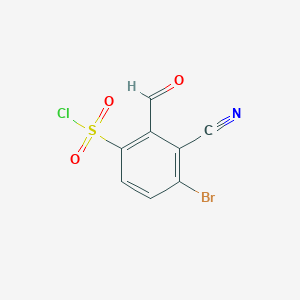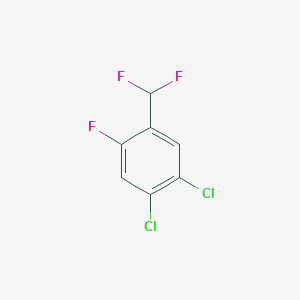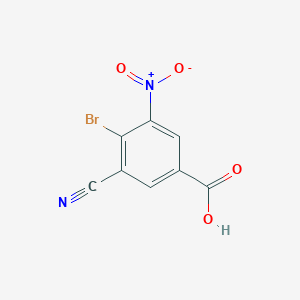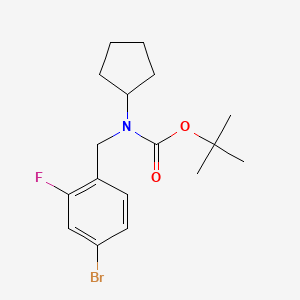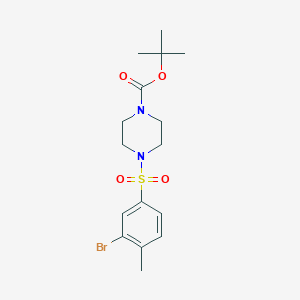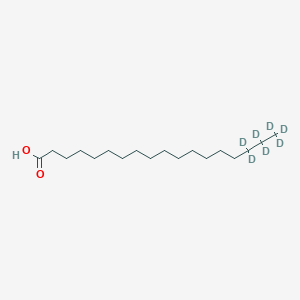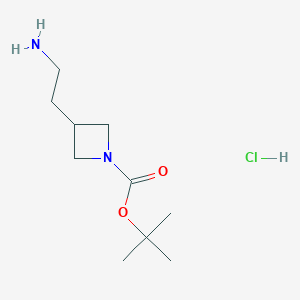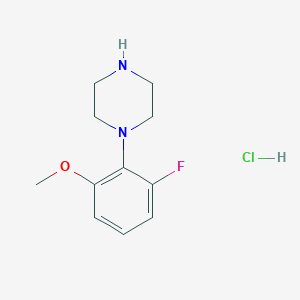
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
説明
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene (1,5-DDFMFB) is an organic compound belonging to the class of compounds known as fluorobenzenes. It is a colorless, volatile liquid with a sweet odor. 1,5-DDFMFB has a variety of applications in scientific research and has been studied for its potential applications in drug development, biochemistry, and other areas.
科学的研究の応用
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential applications in drug development, biochemistry, and other areas. In drug development, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of AChE can be used to treat diseases such as Alzheimer’s and Parkinson’s. In biochemistry, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
作用機序
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is not fully understood. However, it is believed that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene binds to the active site of the enzyme and inhibits its activity. This is thought to be due to the presence of two fluorine atoms in the molecule, which act as electron-withdrawing groups and reduce the reactivity of the enzyme.
Biochemical and Physiological Effects
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can inhibit the activity of enzymes involved in the production of melanin and inflammatory mediators. In vivo studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can reduce inflammation and improve wound healing.
実験室実験の利点と制限
The advantages of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments include its wide availability, low cost, and ease of synthesis. Furthermore, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is relatively non-toxic and has low volatility, making it suitable for use in a variety of laboratory settings. The main limitation of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
将来の方向性
Future research on 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene could include further studies into its potential applications in drug development, biochemistry, and other areas. In addition, further studies could be conducted to explore the mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene and to identify potential new uses for the compound. Finally, additional studies could be conducted to improve the solubility of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in water, which would make it more suitable for use in a variety of laboratory experiments.
特性
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXHFEMIWYTLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



